3-[(Pyridine-3-carbonyl)-amino]-propionic acid
Overview
Description
3-[(Pyridine-3-carbonyl)-amino]-propionic acid is an organic compound with the molecular formula C9H10N2O3 It is a derivative of propionic acid where the amino group is substituted with a pyridine-3-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid typically begins with pyridine-3-carboxylic acid and β-alanine.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Pyridine-3-carbonyl)-amino]-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(Pyridine-3-carbonyl)-amino]-propionic acid exerts its effects depends on its specific application:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its structure and the presence of functional groups.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific modifications and derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid.
β-Alanine: Another precursor used in the synthesis.
Nicotinic acid: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a propionic acid moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
3-(pyridine-3-carbonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXHLWILLGRTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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